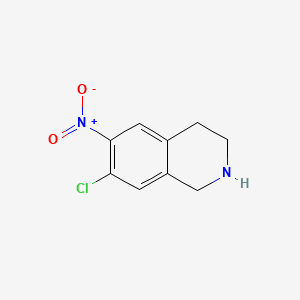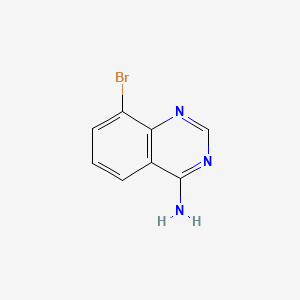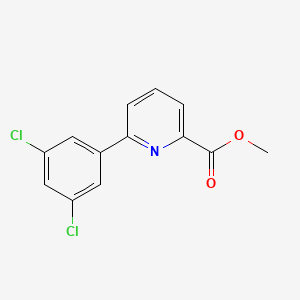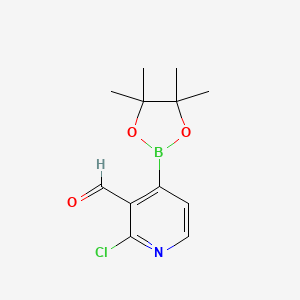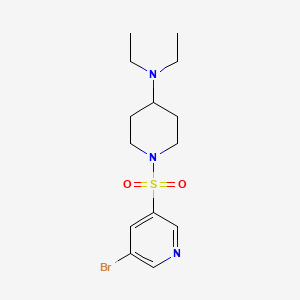
1-(5-Bromopyridin-3-ylsulfonyl)-n,n-diethylpiperidin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-Bromopyridin-3-ylsulfonyl)-n,n-diethylpiperidin-4-amine is a chemical compound that features a bromopyridine moiety attached to a piperidine ring via a sulfonyl linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromopyridin-3-ylsulfonyl)-n,n-diethylpiperidin-4-amine typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 5-bromopyridine-3-sulfonyl chloride.
Nucleophilic Substitution: The sulfonyl chloride is then reacted with n,n-diethylpiperidin-4-amine under basic conditions to form the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity.
化学反应分析
Types of Reactions
1-(5-Bromopyridin-3-ylsulfonyl)-n,n-diethylpiperidin-4-amine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom on the pyridine ring can be substituted by nucleophiles.
Oxidation and Reduction: The sulfonyl group can participate in redox reactions.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reaction is typically carried out in polar aprotic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Suzuki-Miyaura Coupling: Palladium catalysts and organoboron reagents are commonly used.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be formed.
Oxidation Products: Sulfonyl groups can be converted to sulfonic acids or sulfonates.
Coupling Products: Biaryl compounds are typically formed in Suzuki-Miyaura coupling reactions.
科学研究应用
1-(5-Bromopyridin-3-ylsulfonyl)-n,n-diethylpiperidin-4-amine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound is useful in the synthesis of complex organic molecules.
Biological Studies: It can be used to study the effects of sulfonyl-containing compounds on biological systems.
作用机制
The mechanism of action of 1-(5-Bromopyridin-3-ylsulfonyl)-n,n-diethylpiperidin-4-amine involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting their activity. The bromopyridine moiety can also participate in π-π stacking interactions with aromatic residues .
相似化合物的比较
Similar Compounds
- 1-(5-Bromopyridin-3-ylsulfonyl)piperidin-3-amine
- 4-(5-Bromopyridin-3-ylsulfonyl)morpholine
- 1-(5-Bromopyridin-3-ylsulfonyl)-n,n-dimethylpyrrolidin-3-amine
Uniqueness
1-(5-Bromopyridin-3-ylsulfonyl)-n,n-diethylpiperidin-4-amine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the diethylamino group enhances its solubility and potential interactions with biological targets compared to similar compounds.
属性
IUPAC Name |
1-(5-bromopyridin-3-yl)sulfonyl-N,N-diethylpiperidin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22BrN3O2S/c1-3-17(4-2)13-5-7-18(8-6-13)21(19,20)14-9-12(15)10-16-11-14/h9-11,13H,3-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUNMXBCDVDCTIF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1CCN(CC1)S(=O)(=O)C2=CC(=CN=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22BrN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

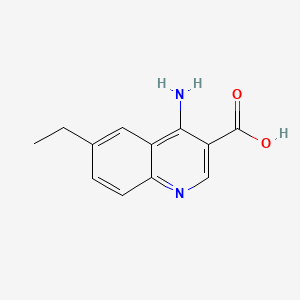
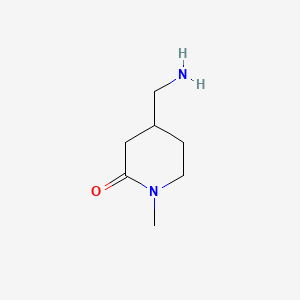
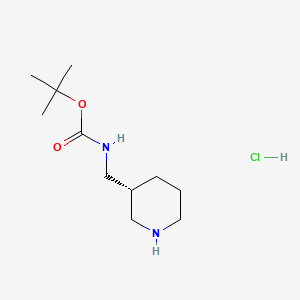
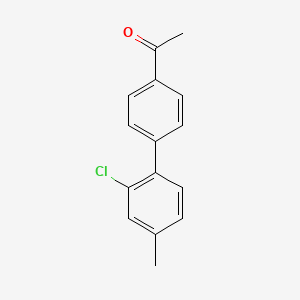
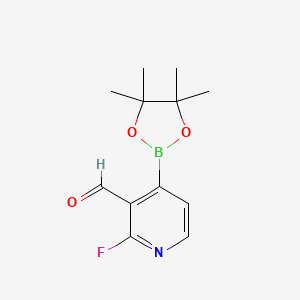
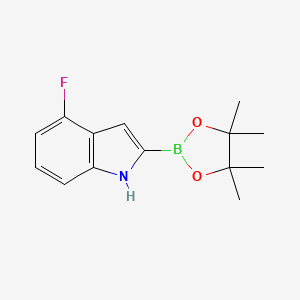
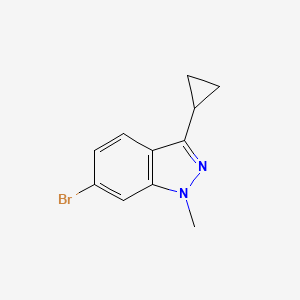
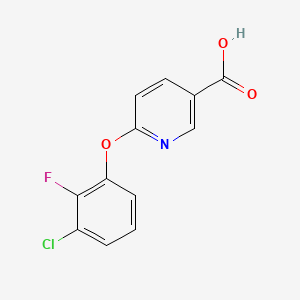
![tert-Butyl 4-chloro-2-morpholino-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate](/img/structure/B595301.png)
